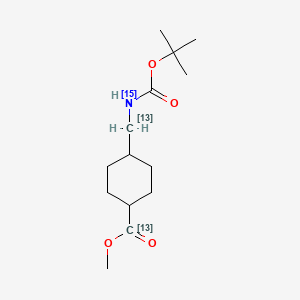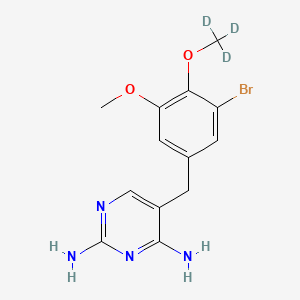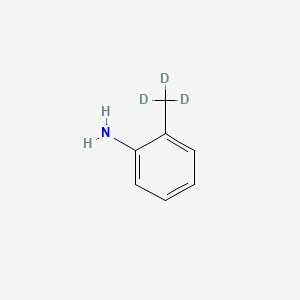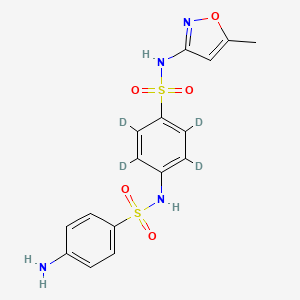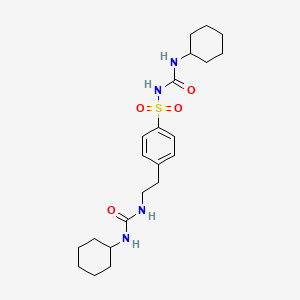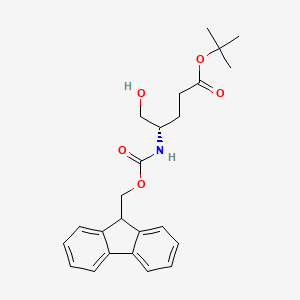
Fmoc-Glutamol(OtBu)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Glu(OtBu)-OH, also known as N-α-Fmoc-L-glutamic acid γ-t.-butyl ester, is widely used as a building block in peptide synthesis for the protection of amine groups . It has a molecular weight of 425.47 g/mol .
Synthesis Analysis
Fmoc-Glu(OtBu)-OH is the standard reagent for coupling glutamic acid into peptide sequences . A common method for introducing the Fmoc group is through the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another method involves reacting with 9-fluorenylmethyloxycarbonyl azide, which is made by reacting Fmoc-Cl with sodium azide .Molecular Structure Analysis
The empirical formula of Fmoc-Glu(OtBu)-OH is C24H27NO6 .Chemical Reactions Analysis
Fmoc-Glu(OtBu)-OH can be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using a Pd catalyst .Physical And Chemical Properties Analysis
Fmoc-Glu(OtBu)-OH is a solid substance . It has a molar mass of 425.48 g/mol .Aplicaciones Científicas De Investigación
Peptide Synthesis
“Fmoc-Glutamol(OtBu)” is widely used in the field of peptide synthesis . The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of peptides in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
Drug Development
Peptides are gaining considerable attention as potential drugs . The use of “Fmoc-Glutamol(OtBu)” in the synthesis of these molecules plays a crucial role in drug development .
Green Chemistry
In the pursuit of greener solvents in solid-phase peptide synthesis (SPPS), “Fmoc-Glutamol(OtBu)” has been studied . The adoption of green solvents in current synthetic schemes will result in a smaller impact on the environment and on human health .
Library Synthesis
“Fmoc-Glutamol(OtBu)” is a selectively protected building block for library synthesis . It facilitates the preparation of γ-glutamyl peptides by Fmoc SPPS .
Synthesis of Branched Esters, Amides, Lactams, and Lactones
After condensation of the side-chain carboxy with an appropriate amine or alcohol, the γ-amino and carboxy functions can be selectively unmasked . This facilitates the synthesis of branched esters, amides, lactams, and lactones containing the glutamyl unit .
Environmental Impact Reduction
The use of “Fmoc-Glutamol(OtBu)” in peptide synthesis contributes to reducing the environmental impact of chemical reactions . Hazardous solvents, mainly DMF, NMP, and CH2Cl2, are currently being used for the chemical reactions and also for the washings . The use of “Fmoc-Glutamol(OtBu)” can help to reduce the use of these hazardous solvents .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl (4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-hydroxypentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-24(2,3)30-22(27)13-12-16(14-26)25-23(28)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21,26H,12-15H2,1-3H3,(H,25,28)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRSVJWUWKIUAA-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Glutamol(OtBu) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

